molecular formula C8H7N3OS B8453916 (1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone

Cat. No. B8453916
M. Wt: 193.23 g/mol
InChI Key: ARGYQLLYODFZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-(1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C8H7N3OS/c1-11-4-9-2-6(11)8(12)7-3-10-5-13-7/h2-5H,1H3

InChI Key

ARGYQLLYODFZKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1-methyl-1H-imidazole (1.14 g, 7.11 mmol) in DCM was added ethyl magnesium bromide (2.34 mL, 7.11 mmol; 3.0 M in diethyl ether) dropwise over a 10 minute period. The resulting pale yellow solution was stirred at room temperature for 15 minutes, cooled in an ice bath to 0° C. and N-methoxy-N-methylthiazole-5-carboxamide (1.02 g, 5.92 mmol, Intermediate 11: step a) dissolved in DCM (3 mL) was added dropwise. The cold bath was removed and the reaction mixture stirred at room temperature for 48 hours. To the resulting yellow suspension was added water followed by 6 M aqueous HCl to a neutral pH (pH=6-7). The aqueous mixture was extracted with DCM, dried over Na2SO4, filtered and concentrated. Et2O was added and the mixture sonicated. The precipitate was collected by filtration and dried to provide the title compound as a tan solid.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
3 mL
Type
solvent
Reaction Step Two

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